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Compound of Interest

Compound Name: Butylcyclopropane

Cat. No.: B14743355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
butylcyclopropane, a saturated hydrocarbon with a unique three-membered ring structure.
Understanding the spectral characteristics of such molecules is fundamental in various fields,
including organic synthesis, medicinal chemistry, and materials science. This document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data for butylcyclopropane, alongside general experimental protocols and visualizations
to aid in the interpretation and application of this information.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data that has been reported for
butylcyclopropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules.

1H NMR (Proton NMR):

Experimental *H NMR data for butylcyclopropane is not readily available in public spectral
databases. However, based on the known chemical shifts of cyclopropane and alkyl chains, a
predicted spectrum can be described. The protons on the cyclopropane ring are expected to
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appear in the upfield region (approximately 0.2-0.8 ppm) due to the ring's diamagnetic
anisotropy. The protons of the butyl group would exhibit characteristic chemical shifts and
splitting patterns further downfield.

13C NMR (Carbon-13 NMR):

Publicly available 13C NMR data for butylcyclopropane is limited. Data for similar structures,
such as tert-butylcyclopropane, has been reported.[1] For butylcyclopropane, distinct
signals are expected for each of the carbon atoms in the butyl chain and the cyclopropane ring.
The carbon atoms of the cyclopropane ring typically appear at relatively low chemical shift
values.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and vibrational modes
within a molecule. The IR spectrum of butylcyclopropane is characterized by absorptions
corresponding to C-H and C-C bond vibrations.

Vapor Phase IR Data:

A vapor phase IR spectrum for butylcyclopropane is available in public databases.[2] While a
detailed peak list is not provided, the spectrum is expected to show strong C-H stretching
vibrations in the 2850-3000 cm~1 region, characteristic of alkanes. Additionally, vibrations
associated with the cyclopropyl C-H bonds may be observed at slightly higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

GC-MS Data:

The mass spectrum of butylcyclopropane is available through Gas Chromatography-Mass
Spectrometry (GC-MS) analysis.[2][3] The molecular ion peak ([M]*) for alkanes is often of low
abundance. The fragmentation pattern is a key identifier. The top three mass-to-charge ratio
(m/z) peaks observed for butylcyclopropane are 41, 55, and 42.[2]

Table 1: Summary of Key Mass Spectrometry Data for Butylcyclopropane
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miz Putative Fragment Relative Abundance
98 [C7H14]* (Molecular lon) Low

55 [CaH7]* High

41 [CsHs] (Allyl cation) Base Peak

42 [C3He]* High

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectroscopic data for
butylcyclopropane are not explicitly published. However, general methodologies for these
techniques are well-established.

NMR Spectroscopy (General Protocol)

1H and 3C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample
is dissolved in a deuterated solvent, such as chloroform-d (CDCIs), and a small amount of
tetramethylsilane (TMS) is added as an internal standard (0O ppm). For 3C NMR, proton-
decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy (General Protocol)

Vapor-phase IR spectra are obtained by introducing the gaseous sample into an IR gas cell.
The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)
(General Protocol)

A dilute solution of butylcyclopropane in a volatile solvent is injected into a gas
chromatograph. The sample is vaporized and separated on a capillary column. The separated
components then enter the mass spectrometer, where they are ionized (typically by electron
impact) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a
detector records their abundance.

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like butylcyclopropane.
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Caption: General workflow for spectroscopic analysis.

Complementary Nature of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information that, when

combined, allows for the unambiguous structural elucidation of a molecule.
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Complementary Information from Spectroscopic Methods

Butylcyclopropane Structure
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Caption: Complementary nature of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b14743355?utm_src=pdf-body-img
https://www.benchchem.com/product/b14743355?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butylcyclopropane
https://pubchem.ncbi.nlm.nih.gov/compound/Butylcyclopropane
https://webbook.nist.gov/cgi/inchi?ID=C930574&Mask=200
https://www.benchchem.com/product/b14743355#spectroscopic-data-of-butylcyclopropane-nmr-ir-ms
https://www.benchchem.com/product/b14743355#spectroscopic-data-of-butylcyclopropane-nmr-ir-ms
https://www.benchchem.com/product/b14743355#spectroscopic-data-of-butylcyclopropane-nmr-ir-ms
https://www.benchchem.com/product/b14743355#spectroscopic-data-of-butylcyclopropane-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14743355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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